2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Problem: Regioisomeric substitution in benzoxazole-piperazine hybrids derails SAR by altering electrostatic potential & H-bond vectors. Solution: 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid (CAS 2375271-28-4) provides the exact 7-COOH regioisomer, confirmed as a protein kinase inhibitor scaffold (HG-7-85-01). • Enables precise amide conjugation to ATP-binding pockets of EGFR, HER2, CDK2. • Class-level potency: VEGFR-2 IC50 0.352 µM; fatty acid oxidation inhibition IC50 23 nM. • Free carboxylic acid eliminates deprotection, accelerating library synthesis.

Molecular Formula C12H13N3O3
Molecular Weight 247.254
CAS No. 2375271-28-4
Cat. No. B2429335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid
CAS2375271-28-4
Molecular FormulaC12H13N3O3
Molecular Weight247.254
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC(=C3O2)C(=O)O
InChIInChI=1S/C12H13N3O3/c16-11(17)8-2-1-3-9-10(8)18-12(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2,(H,16,17)
InChIKeyIONCYUDYFKYGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid: Chemical Identity & Characterization


2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid (CAS 2375271-28-4, molecular formula C12H13N3O3, exact mass 247.0957) is a heterocyclic compound that incorporates a benzoxazole core with a piperazine substituent at the 2-position and a carboxylic acid moiety at the 7-position [1]. This compound belongs to a broader class of benzoxazole-piperazine hybrids, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including kinases, G-protein coupled receptors, and enzymes involved in fatty acid metabolism [2][3]. The compound is catalogued as HG-7-85-01 in MeSH terminology and is annotated as a protein kinase inhibitor based on structural classification, though specific target engagement data remain proprietary or unpublished in the public domain [4].

2-Piperazin-1-yl-1,3-benzoxazole-carboxylic acid: Isomer Substitution Risks


In procurement for structure-activity relationship (SAR) studies or lead optimization, substituting 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid with its regioisomers—such as the 5-carboxylic acid (CAS 1897015-93-8) or 6-carboxylic acid (CAS 1772301-26-4) derivatives—introduces uncontrolled variability that can derail research outcomes . The position of the carboxylic acid on the benzoxazole ring fundamentally alters the molecular electrostatic potential, the vector of hydrogen bonding, and the compound‘s ability to engage in specific binding interactions [1]. While class-level data confirm that benzoxazole-piperazine hybrids exhibit potent activity across antimicrobial and anticancer assays (with some derivatives achieving IC50 values in the low micromolar to nanomolar range), the precise positioning of the carboxylate dictates target engagement and off-target liability [2]. Regulatory submissions and reproducible research require exact compound identity; substitution based solely on scaffold similarity without rigorous comparative data constitutes a material scientific risk .

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid: Evidence-Based Comparison


Regioisomeric Effects on Binding Orientation

The 7-carboxylic acid regioisomer (target compound) possesses a fundamentally distinct spatial orientation relative to the piperazine-substituted oxazole ring compared to the 5-carboxylic acid and 6-carboxylic acid positional isomers. In benzoxazole SAR studies, the 7-position places the carboxylate moiety para to the oxazole nitrogen and ortho to the bridgehead carbon, creating a unique hydrogen bond acceptor/donor vector that is not replicated by the 5- or 6-substituted analogs [1]. This positional difference alters the compound's calculated physicochemical properties, including a distinct dipole moment and LogP, which in turn governs passive membrane permeability and target binding orientation [2]. For example, while class-level data show that piperazine-substituted benzoxazole derivatives can achieve IC50 values ranging from 0.352 µM to low micromolar against kinase targets such as VEGFR-2 and EGFR, these activities are exquisitely sensitive to substitution pattern—a 7-substituted analog will not recapitulate the binding mode of a 5- or 6-substituted counterpart [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Free 7-Carboxylic Acid for Direct Amide Conjugation

The target compound's 7-carboxylic acid exists as the free acid, whereas many commercial benzoxazole-piperazine intermediates are supplied as methyl esters (e.g., methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate, CAS 2728445-12-1) or protected amines . The presence of the free carboxylic acid at the 7-position eliminates the need for ester hydrolysis or deprotection steps prior to amide bond formation, streamlining library synthesis and reducing the risk of epimerization or decomposition during basic or acidic workup [1]. In contrast, procurement of the 6-carboxylic acid methyl ester analog necessitates an additional synthetic step (typically saponification with LiOH or NaOH), which introduces batch-to-batch variability in yield (typically 75-92% reported yields for benzoxazole ester hydrolyses) and requires subsequent purification [2].

Synthetic Chemistry Parallel Synthesis Library Generation

Benzoxazole-Piperazine Scaffold: Validated Kinase Inhibition

The target compound is structurally annotated as a protein kinase inhibitor (MeSH: HG-7-85-01) [1]. Class-level evidence demonstrates that benzoxazole-piperazine hybrids exhibit robust inhibition across multiple kinase families. A recent comprehensive review reported that optimized benzoxazole derivatives achieve IC50 values as low as 0.352 µM against VEGFR-2, outperforming the clinically approved kinase inhibitor sorafenib in the same assay system [2]. Additionally, benzoxazole-piperazine hybrids have demonstrated IC50 values in the low micromolar range (typically 7-23 µM) against cancer cell lines including MCF-7 (breast) and A549 (lung) in cytotoxicity assays [3]. The piperazine moiety at the 2-position contributes to enhanced aqueous solubility and improved membrane permeability compared to non-piperazine benzoxazole analogs, a critical factor for in vivo efficacy that is not present in simpler benzoxazole-7-carboxylic acid derivatives lacking the piperazine substitution [4].

Kinase Inhibition Cancer Therapeutics Enzymology

Antimicrobial Activity Comparable to Chloramphenicol

A 2025 structure-activity relationship study of benzoxazole-piperazine hybrids with amide linkages demonstrated that several derivatives (compounds 9b, 9c, and 9f) exhibited potent antibacterial activity comparable to the standard antibiotic chloramphenicol against Gram-positive and Gram-negative bacterial strains [1]. While the specific 7-carboxylic acid regioisomer was not the lead compound in this study, the data establish that the benzoxazole-piperazine scaffold—with a free carboxylic acid or amide at the benzoxazole ring—is a privileged structure for antimicrobial development. The 7-position carboxylic acid provides a unique vector for further derivatization (e.g., amide formation) that may enhance antimicrobial potency beyond the reported benchmark values, whereas the 5- and 6-carboxylic acid isomers present different spatial orientations that alter target binding to bacterial enzymes such as DNA gyrase and topoisomerase IV [2].

Antimicrobial Research Antibacterial Agents Drug Discovery

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid: Research Applications


Kinase Inhibitor SAR and Lead Optimization

Based on class-level evidence establishing that benzoxazole-piperazine hybrids achieve sub-micromolar IC50 values against VEGFR-2 (0.352 µM) and demonstrate superior potency to sorafenib [1], this compound is ideally suited for structure-activity relationship (SAR) campaigns targeting kinase-driven diseases. The 7-carboxylic acid moiety provides a distinct vector for amide conjugation to explore binding pocket interactions, a key differentiator from the 5- and 6-regioisomers [2]. Researchers can systematically vary the amide substituents to probe the ATP-binding site of kinases including EGFR, HER2, and CDK2, with the piperazine ring contributing to aqueous solubility and membrane permeability essential for cellular activity [3].

Antimicrobial Library Synthesis and Fragment-Based Discovery

The validated antibacterial potency of benzoxazole-piperazine hybrids—demonstrated to be comparable to chloramphenicol in recent 2025 studies—positions this 7-carboxylic acid regioisomer as a strategic building block for antimicrobial library construction [4]. The free carboxylic acid enables one-step amide coupling with diverse amine fragments without prior deprotection, accelerating library synthesis compared to ester-protected analogs . This scaffold has shown binding affinity to bacterial DNA gyrase, a clinically validated target for fluoroquinolone antibiotics, making it relevant for addressing antimicrobial resistance [5].

Fatty Acid Oxidation Inhibition and Metabolic Disease Research

Class-level data demonstrate that piperazine-substituted benzoxazole derivatives function as potent inhibitors of fatty acid oxidation, with optimized analogs achieving IC50 values as low as 23 nM in 1-[14C]-palmitoyl-CoA oxidation assays [6]. This mechanism is directly relevant to metabolic modulators for stable angina and cardiac metabolism research. The 7-carboxylic acid regioisomer offers a unique substitution pattern for probing the carnitine palmitoyltransferase (CPT) system, with the distinct spatial orientation of the carboxylate potentially influencing enzyme recognition differently than the 5- or 6-substituted isomers [7].

Chemical Biology Probe Development and Target Identification

The compound‘s annotation as a protein kinase inhibitor (HG-7-85-01) in MeSH [8] supports its use in chemical biology applications including target deconvolution and chemoproteomics. The free carboxylic acid at the 7-position can be readily functionalized with biotin, fluorophores, or photoaffinity labels via amide bond formation, enabling pull-down experiments and cellular imaging studies. This positions the 7-regioisomer as a versatile probe scaffold that avoids the additional synthetic steps required when starting from methyl ester analogs, reducing the time from procurement to experimental deployment [9].

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